4,5-Dichloropyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an amine group at the 3rd position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropyridazin-3-amine typically involves the amination of 4,5-dichloropyridazin-3-one. One common method is the reduction of 4,5-dichloropyridazin-3-one using hydrazine hydrate under mild conditions. This reaction results in the formation of 4-chloro-5-hydrazinopyridazin-3-one as an intermediate, which is then further aminated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of hydrazine hydrate and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropyridazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the reduction of 4,5-dichloropyridazin-3-one to form the amine.
Lewis Acids: Employed in substitution reactions to facilitate the replacement of chlorine atoms.
Major Products Formed
4-Chloro-5-hydrazinopyridazin-3-one: An intermediate in the synthesis of this compound.
Various Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.
Scientific Research Applications
4,5-Dichloropyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,5-Dichloropyridazin-3-amine can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share a similar pyridazine ring structure but differ in the functional groups attached.
Pyridazine Derivatives: Compounds with different substituents on the pyridazine ring, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C4H3Cl2N3 |
---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
4,5-dichloropyridazin-3-amine |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9) |
InChI Key |
VCIUFWRBBPJOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.